(2'-(tert-Butyldimethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organosilicon compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group substituted with a tert-butyldimethylsilyl group and a diphenylphosphane moiety. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of biphenyl derivatives with tert-butyldimethylsilyl chloride and diphenylphosphane. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale silylation reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction reactions can be carried out using agents such as LiAlH₄ or NaBH₄.
Substitution: The silyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for desilylation, and metal triflates and TEMPO for oxidation reactions. The reactions are typically conducted in solvents like THF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction can produce biphenyl compounds with hydrogenated functional groups.
Scientific Research Applications
(2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and phenols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents due to its ability to modify molecular structures.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its ability to act as a silylating agent. The tert-butyldimethylsilyl group provides steric protection to functional groups, preventing unwanted reactions. The diphenylphosphane moiety can participate in coordination chemistry, forming complexes with metal ions and facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: A commonly used silylating agent with similar protective properties.
tert-Butyldiphenylsilyl chloride: Another silylating agent with a bulkier structure, providing enhanced stability.
Uniqueness
(2’-(tert-Butyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a biphenyl backbone with both silyl and phosphane groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to other silylating agents.
Properties
Molecular Formula |
C30H33PSi |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-[2-[tert-butyl(dimethyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H33PSi/c1-30(2,3)32(4,5)29-23-15-13-21-27(29)26-20-12-14-22-28(26)31(24-16-8-6-9-17-24)25-18-10-7-11-19-25/h6-23H,1-5H3 |
InChI Key |
FXTULKFDVDREOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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